3-Methyl-1H-indazol-1-amine

Description

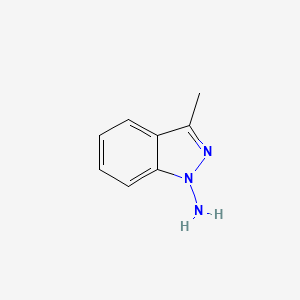

Structure

2D Structure

3D Structure

Properties

CAS No. |

33334-09-7 |

|---|---|

Molecular Formula |

C8H9N3 |

Molecular Weight |

147.18 g/mol |

IUPAC Name |

3-methylindazol-1-amine |

InChI |

InChI=1S/C8H9N3/c1-6-7-4-2-3-5-8(7)11(9)10-6/h2-5H,9H2,1H3 |

InChI Key |

PZXCHVUMBFXTLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Indazole Cores and Amine Substitution

General Synthetic Routes to the 1H-Indazole Ring System

The formation of the 1H-indazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. These routes typically involve the formation of the crucial N-N bond and subsequent cyclization to yield the bicyclic aromatic system.

Formation of the Indazole Nucleus (e.g., from 2-nitroacetophenone precursors)

A prevalent and effective strategy for synthesizing the 3-methyl-1H-indazole core begins with acetophenone. This process involves a sequence of nitration, reduction, and diazotization followed by cyclization. google.com

The key steps are outlined as follows:

Nitration of Acetophenone : Acetophenone is treated with a mixture of sulfuric acid and nitric acid at low temperatures to introduce a nitro group at the ortho position, yielding 2-nitroacetophenone. google.com

Reduction of the Nitro Group : The resulting 2-nitroacetophenone is then reduced to 2-aminoacetophenone. A common method for this transformation is the use of iron powder in the presence of an ammonium chloride solution. google.com

Diazotization and Cyclization : The 2-aminoacetophenone is subsequently treated with a nitrosating agent, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid), to form a diazonium salt intermediate. This intermediate is then reduced and cyclized in the same pot. A reducing agent like stannous chloride (SnCl₂) is added, which facilitates the reductive cyclization to form the final 3-methyl-1H-indazole ring system. google.com

This classical approach, often referred to as the Davis-Beirut reaction or a variation thereof, provides a reliable pathway to the indazole nucleus where the methyl group is incorporated from the starting acetophenone precursor. google.comorganic-chemistry.org

Catalytic Approaches in Indazole Ring Formation (e.g., calcium silicate)

To enhance the efficiency and yield of the indazole synthesis, particularly in the initial nitration step, catalytic methods have been introduced. The use of catalysts can improve reaction rates and selectivity, making the process more suitable for larger-scale industrial applications.

A notable example is the use of calcium silicate as a catalyst during the nitration of acetophenone to form 2-nitroacetophenone. google.com By adding calcium silicate powder to the nitrating mixture of sulfuric and nitric acid, a remarkable increase in the yield of 2-nitroacetophenone has been observed. google.com The benefits of using calcium silicate include its low cost, ready availability, and simple operational use, which facilitates the subsequent steps of the synthesis. google.com

Beyond the initial nitration, transition-metal catalysis plays a significant role in modern indazole synthesis. Methodologies involving copper and palladium catalysts have been developed for C-N bond formation and intramolecular C-H amination reactions, providing alternative routes to the indazole core from various precursors. organic-chemistry.org

Introduction of the Methyl Group at the C-3 Position

The strategy for introducing the methyl group at the C-3 position of the indazole ring is intrinsically linked to the choice of starting material in the cyclization reaction. The most direct method involves using a precursor that already contains the required methyl ketone functionality.

In the synthetic route starting from acetophenone, the acetyl group (-COCH₃) of the 2-aminoacetophenone intermediate is the source of the C-3 methyl group. google.com During the final reductive cyclization step, the carbonyl carbon of the acetyl group becomes the C-3 carbon of the indazole ring, and the methyl group remains attached, thus directly yielding the 3-methyl substituted product. This "pre-functionalized" precursor approach is highly efficient as it avoids the need for a separate, post-cyclization methylation step, which could present challenges with regioselectivity (i.e., methylation at N-1, N-2, or other positions).

Strategies for Amination at the N-1 Position

The introduction of an amine group at the N-1 position of the 3-methyl-1H-indazole nucleus transforms the core structure into the target compound, 3-Methyl-1H-indazol-1-amine. This N-N bond formation can be achieved through several synthetic strategies, broadly categorized as direct or indirect approaches.

Direct Amination Approaches

Direct amination involves the reaction of the pre-formed 3-methyl-1H-indazole with an electrophilic aminating agent. In this reaction, the lone pair of electrons on the N-1 nitrogen atom acts as a nucleophile, attacking the electrophilic nitrogen of the aminating reagent.

A versatile and widely used reagent for this purpose is Hydroxylamine-O-sulfonic acid (HOSA) . wikipedia.org HOSA is known to aminate a variety of nitrogen-containing heterocycles, such as pyridines, indoles, and benzimidazoles. ntu.ac.ukresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium hydroxide. The indazole anion, formed by deprotonation, attacks the electrophilic nitrogen of HOSA, leading to the formation of the N-aminoindazole and a sulfate byproduct. wikipedia.orgresearchgate.net

It is important to note that the amination of indazole can potentially yield a mixture of N-1 and N-2 aminated isomers, analogous to the mixture often seen in N-alkylation reactions. wikipedia.org The ratio of these products can be influenced by steric and electronic factors, as well as the specific reaction conditions employed.

| Aminating Agent | Typical Base | Key Feature | Potential Outcome |

|---|---|---|---|

| Hydroxylamine-O-sulfonic acid (HOSA) | Potassium Hydroxide (KOH) | Direct electrophilic amination of the indazole nitrogen. | Formation of this compound, possible formation of N-2 isomer. |

| Chloramine (NH₂Cl) | Various | A powerful but potentially hazardous aminating agent. | Direct N-amination. |

Indirect Amine Incorporation through Precursor Transformations

An alternative to direct amination is a two-step indirect approach that proceeds through an N-nitroso intermediate. This method involves first introducing a nitroso group (-N=O) onto the N-1 nitrogen, followed by a reduction of this group to the desired primary amine.

N-Nitrosation : The 3-methyl-1H-indazole is treated with a nitrosating agent. A common method for N-nitrosation is the use of nitrous acid (HONO), which can be generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrochloric acid) at low temperatures. researchgate.net This reaction forms N-nitroso-3-methyl-1H-indazole.

Reduction of the N-Nitroso Group : The N-nitroso intermediate is then reduced to the corresponding N-amino compound. Various reducing agents are effective for this transformation, including zinc dust in acetic acid or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.net This step cleaves the N=O bond and hydrogenates the nitrogen atom to yield the final this compound.

This indirect pathway offers a controlled method for functionalizing the N-1 position, as the nitrosation is often highly regioselective for the available ring nitrogen.

Divergent Synthesis of this compound Derivatives

The synthesis of derivatives from a core molecule like this compound is a cornerstone of medicinal chemistry, allowing for the exploration of a wide chemical space to optimize biological activity. Divergent synthesis strategies begin with a common intermediate and introduce complexity and variety through a series of branching reaction pathways. This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies. For the this compound scaffold, divergent synthesis primarily involves modifications to the indazole ring itself or substitutions on the exocyclic amine.

Once the core indazole skeleton is formed, its functionalization allows for the introduction of various substituents at different positions, which can significantly influence the molecule's properties. The indazole nucleus consists of two fused aromatic rings, and while the N1 and N2 positions are often more nucleophilic, direct C-H functionalization or functionalization of pre-installed groups on the carbocyclic ring are common strategies. researchgate.netnih.gov

Key post-synthesis functionalization reactions for the indazole core include:

Halogenation : The introduction of halogen atoms (I, Br, Cl) at various positions of the indazole ring is a crucial step for further modifications. chim.it For instance, 3-iodoindazoles can be prepared in good yields by treating the corresponding indazole with iodine (I₂) and a base like potassium hydroxide (KOH) in a polar solvent such as DMF. chim.it These halogenated indazoles serve as versatile precursors for metal-catalyzed cross-coupling reactions. chim.itsemanticscholar.org

(Hetero)arylation : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl or heteroaryl groups onto the indazole scaffold. researchgate.net This is often achieved by coupling a haloindazole with a boronic acid or ester. Direct C-H arylation, catalyzed by metals like palladium, is also an increasingly popular method for forging C-C bonds without the need for pre-functionalization. researchgate.net

Acylation and Alkylation : Direct C3-acylation or alkylation of the indazole ring can be challenging but has been achieved through various methods, including regioselective C3-zincation followed by Negishi coupling. chim.it Microwave-assisted Heck reactions have also been employed to produce 1,3-dialkylated indazoles from 3-iodoindazole precursors. semanticscholar.org

These transformations enable the synthesis of a diverse library of compounds from a common indazole precursor, as shown in the table below which summarizes common functionalization reactions.

| Reaction Type | Reagents/Catalysts | Position(s) Targeted | Purpose |

| Iodination | I₂, KOH, DMF | C3 | Precursor for cross-coupling |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base | C3, C4, C5, C6, C7 | Introduction of aryl groups |

| Heck Reaction | Alkene, Pd catalyst | C3 | Introduction of alkyl groups |

| C-H Arylation | Aryl halide, Pd(OAc)₂ | C7 | Direct introduction of aryl groups |

A significant challenge in the functionalization of 1H-indazoles is the control of regioselectivity during N-substitution, as reactions can occur at either the N1 or N2 position. nih.gov The outcome is highly dependent on reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. nih.govnih.gov

Thermodynamic vs. Kinetic Control : Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer. nih.gov N-alkylation often yields a mixture of N1 and N2 products. However, under certain conditions, it is possible to favor one isomer over the other. N1-alkylated products are often the thermodynamically favored isomer, while N2 products can be favored under kinetic control. nih.govresearchgate.net

Influence of Reagents and Conditions : The choice of base and solvent plays a critical role. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various C3-substituted indazoles. nih.gov In contrast, using different catalysts can steer the reaction towards the N2 position. A study demonstrated that Al(OTf)₃ catalysis led to kinetically controlled N2-alkyl indazoles, whereas Co(NTf₂)₂ favored the formation of N1-alkyl indazoles. researchgate.net

N-Acylation : Regioselective N-acylation tends to favor the N1 substituted product. This is often because the initially formed N2-acylindazole can isomerize to the more thermodynamically stable N1 regioisomer. nih.gov

The development of protocols that provide high regioselectivity is crucial for synthesizing pure, single-isomer compounds, which is a requirement for pharmaceutical applications. nih.gov

| Condition | Favored Product | Rationale | Key Reagents |

| Thermodynamic | N1-Alkylation | Formation of the more stable isomer | NaH in THF, Co(NTf₂)₂ |

| Kinetic | N2-Alkylation | Faster reaction at the N2 position | Al(OTf)₃ |

| Acylation | N1-Acylation | Isomerization to the more stable product | Acyl chlorides/anhydrides |

The pyrimido[1,2-b]indazole framework is a tricyclic system of significant interest due to its biological activities. researchgate.net These structures are commonly synthesized via condensation and cyclization reactions starting from 3-aminoindazoles, which are structurally analogous to the title compound. nih.gov

Multi-component reactions (MCRs) are a particularly efficient strategy for constructing this fused skeleton in a single step. These reactions involve combining three or more reactants to form a product that contains portions of all starting materials. researchgate.net

Common strategies include:

Three-Component Cyclization : A widely used method involves the reaction of a 3-aminoindazole, an aldehyde, and a third component like malononitrile or an alkyne. researchgate.net For example, the reaction of 1H-indazol-3-amine, various aldehydes, and malononitrile, catalyzed by a base, yields pyrimido[1,2-b]indazole-3-carbonitrile derivatives. researchgate.net

[3+2+1] Cyclization : A novel approach synthesizes 2,3-disubstituted pyrimido[1,2-b]indazoles through a three-component cyclization of one molecule of a 3-aminoindazole with two molecules of a ketone, where N,N-dimethylaminoethanol acts as a one-carbon source. researchgate.net

Condensation with β-Ketoesters : The condensation of 3-aminoindazole derivatives with β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, provides an effective route to synthesize pyrimido[1,2-b]indazol-4(1H)-one derivatives. mdpi.com These products can be further functionalized, for instance, by converting the ketone to a chloride, which then serves as a handle for Suzuki-Miyaura cross-coupling reactions. mdpi.com

Oxidant-Controlled Divergent Synthesis : An oxidant can control the reaction pathway between 1H-indazol-3-amine and an in-situ generated enone intermediate, leading to the formation of a pyrrolidone-fused pyrimido[1,2-b]indazole skeleton in a one-pot, metal-free process. rsc.org

These methods highlight the versatility of 3-aminoindazoles as building blocks for creating complex, fused heterocyclic systems with potential therapeutic applications.

| Reaction Name | Reactants | Key Features |

| Three-Component Reaction | 3-Aminoindazole, Aldehyde, Malononitrile | Base-catalyzed, efficient synthesis of carbonitriles |

| Condensation | 3-Aminoindazole, β-Ketoester | Forms pyrimido[1,2-b]indazol-4(1H)-ones |

| [3+2+1] Cyclization | 3-Aminoindazole, Ketone (2 equiv.), C1 source | Forms 2,3-disubstituted products |

| Divergent Synthesis | 1H-indazol-3-amine, Enone intermediate | Oxidant-controlled, metal-free, forms fused pyrrolidone |

Considerations for Yield Optimization and Purity in Multi-Step Syntheses

Yield Optimization :

Reaction Conditions : Systematically optimizing parameters such as temperature, reaction time, solvent, and catalyst loading is essential. For instance, in the synthesis of pyrimido-indazoles via an A3 coupling reaction, response surface methodology (RSM) was used to investigate the optimal catalyst concentration, temperature, and time. researchgate.net

Reagent Quality : The purity of starting materials and reagents is paramount. Water in a reaction mixture can drive an equilibrium process in the reverse direction, significantly reducing the yield of an esterification reaction, for example. truman.edu

Purity and Purification :

Chromatography : Column chromatography is a standard method for purifying organic compounds, but it can be time-consuming and generate significant solvent waste.

Recrystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. truman.edu

Group-Assisted-Purification (GAP) : Some synthetic methods are designed to avoid traditional purification. For example, a synthesis of pyrimido[1,2-b]indazole-3-carbonitrile derivatives was confirmed to follow a GAP process, which avoids the need for chromatography and recrystallization. researchgate.net

| Step | Yield per Step | Overall Yield |

| 1 | 95% | 95.0% |

| 2 | 95% | 90.3% |

| 3 | 95% | 85.7% |

| 4 | 95% | 81.5% |

| 5 | 95% | 77.4% |

| vs. | ||

| 1 | 80% | 80.0% |

| 2 | 80% | 64.0% |

| 3 | 80% | 51.2% |

| 4 | 80% | 41.0% |

| 5 | 80% | 32.8% |

Emerging Green Chemistry and Metal-Free Synthetic Protocols for Indazoles

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods in organic chemistry. semanticscholar.org These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. For indazole synthesis, this has led to the exploration of metal-free reactions and alternative energy sources.

Microwave-Assisted Synthesis : The use of microwave irradiation has proven to be an efficient green synthetic method for the functionalization of indazoles. semanticscholar.org It often leads to dramatically reduced reaction times, increased yields, and fewer byproducts compared to conventional heating methods. semanticscholar.org

Metal-Free Reactions : Many traditional cross-coupling reactions rely on transition metal catalysts (e.g., palladium, copper), which can be toxic and expensive. Developing metal-free alternatives is a major goal of green chemistry. researchgate.net

The synthesis of 1H-indazoles has been achieved from o-aminobenzoximes using methanesulfonyl chloride and triethylamine in a mild, scalable, and metal-free process. nih.gov

A method for synthesizing indanones via intramolecular hydroacylation was developed using L-proline as an environmentally benign catalyst under metal- and additive-free conditions. rsc.org

Photochemical and Electrochemical Methods :

Visible-light irradiation has been used to synthesize 3-functionalized 2H-indazoles under metal-free conditions at room temperature, proceeding through an electron donor-acceptor complex without an external photocatalyst. researchgate.netnih.gov

An electrochemical method for the C-S bond coupling of aryl thiols with 2H-indazoles has been reported. This process is catalyst-, oxidant-, and metal-free, producing only hydrogen as a byproduct. researchgate.net

These emerging protocols offer powerful and sustainable alternatives to traditional synthetic methods, reducing the environmental impact of chemical synthesis while enabling efficient access to diverse indazole derivatives. researchgate.netnih.gov

Mechanistic Investigations of Chemical Transformations Involving Indazole Amines

Reaction Pathways of Electrophilic Substitution on Indazole Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. lumenlearning.commasterorganicchemistry.com In the case of the 3-Methyl-1H-indazol-1-amine, the reaction can theoretically occur at the N2-position of the pyrazole (B372694) ring or on the fused benzene (B151609) ring. The outcome is governed by the electronic properties of the heterocyclic system and its substituents.

The fused pyrazole ring generally exerts an electron-withdrawing effect, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. The C3-methyl group is an activating, ortho-para directing group, tending to increase electron density at the C4 and C2 positions (though C2 is part of the pyrazole ring). The N1-amino group's effect is more complex; while it possesses a lone pair that could be donated, its direct attachment to the pyrazole nitrogen complicates its interaction with the benzene ring's π-system.

The reaction typically proceeds via a three-step mechanism:

Generation of a strong electrophile (E+): This is often achieved using a catalyst, such as a Lewis acid for halogenation or a strong Brønsted acid for nitration. lumenlearning.com

Nucleophilic attack: The π-electron system of the indazole's benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. lumenlearning.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the benzene ring. lumenlearning.com

The regiochemical outcome depends on the stability of the Wheland intermediate formed upon attack at each possible position (C4, C5, C6, and C7). Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the most likely sites of substitution by evaluating the partial charges and Fukui indices on the ring atoms.

| Reaction Type | Reagents | Expected Major Product(s) | Mechanistic Notes |

| Nitration | HNO₃ / H₂SO₄ | Substitution on the benzene ring (e.g., 5-nitro or 7-nitro derivatives) | The nitronium ion (NO₂⁺) is the active electrophile. The precise position is sensitive to steric and electronic effects. chim.it |

| Halogenation | Br₂ / FeBr₃ | Substitution on the benzene ring (e.g., 5-bromo or 7-bromo derivatives) | A Lewis acid catalyst polarizes the halogen molecule to create a potent electrophile. lumenlearning.comchim.it |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally difficult on indazoles | The basic N2 atom can coordinate with the Lewis acid catalyst, deactivating the ring system towards substitution. |

This table presents predicted outcomes for electrophilic aromatic substitution on the this compound scaffold based on established principles.

Nucleophilic Attack and Addition Reactions on Indazole Amine Scaffolds (e.g., with formaldehyde)

The indazole amine scaffold possesses multiple nucleophilic centers, primarily the N2 atom of the pyrazole ring and the exocyclic N1-amino group. These sites can engage in nucleophilic attack and addition reactions, notably with electrophiles like formaldehyde (B43269).

In acidic conditions, the reaction of indazoles with formaldehyde proceeds through the formation of N-hydroxymethyl derivatives. youtube.com This transformation is analogous to the first step of a Mannich reaction. The mechanism involves the protonation of formaldehyde to generate a highly electrophilic hydroxymethyl cation (+CH₂OH). The N2 atom of the indazole ring, being a potent nucleophilic site, attacks this cation.

The reaction pathway can be summarized as follows:

Protonation of Formaldehyde: In an acidic medium, formaldehyde is protonated to increase its electrophilicity.

Nucleophilic Attack: The lone pair of electrons on the N2 atom of the indazole ring attacks the carbon of the protonated formaldehyde.

Formation of the Adduct: This results in the formation of an N2-hydroxymethyl-1H-indazolium cation. Subsequent deprotonation yields the neutral N-hydroxymethyl indazole derivative.

While the N2 atom is a primary site of reaction for the indazole ring itself, the exocyclic N1-amino group in this compound also presents a nucleophilic center. Reactions of primary amines with formaldehyde are well-established and can lead to the formation of imines or participate in Mannich-type condensations if a suitable CH-acidic compound is present. rsc.org Therefore, a competition between the N2 ring nitrogen and the N1 exocyclic amine is possible, with the outcome depending on the specific reaction conditions and the relative nucleophilicity of the two sites.

| Reactant | Conditions | Product | Mechanism |

| Formaldehyde | Aqueous HCl | 2-(Hydroxymethyl)-3-methyl-1H-indazol-1-amine | Nucleophilic attack of the indazole N2 atom on the protonated formaldehyde. youtube.com |

| Formaldehyde + Secondary Amine (e.g., Dimethylamine) | Neutral/Mild Acid | Potential for Mannich product formation | The N1-amino group could potentially react to form an intermediate which is then displaced or further reacts. rsc.org |

This table outlines the nucleophilic addition reactions involving the indazole amine scaffold, with formaldehyde as a key example.

Intramolecular Cyclization Pathways and Annulation Reactions

The bifunctional nature of this compound, possessing both an exocyclic amine (N-NH₂) and an adjacent ring nitrogen (N2), makes it an ideal precursor for intramolecular cyclization and annulation reactions. These reactions lead to the formation of new fused heterocyclic systems, significantly increasing molecular complexity.

A prominent example of such a transformation is the synthesis of fused triazole systems, such as researchgate.netbeilstein-journals.orgmdpi.comtriazolo[1,5-b]indazoles. This type of annulation reaction typically involves treating the N-aminoindazole with a reagent containing a one-carbon electrophilic unit that can react with both nitrogen atoms.

A plausible mechanistic pathway for the formation of a triazolo[1,5-b]indazole system can be proposed:

Initial Nucleophilic Attack: The more nucleophilic exocyclic amino group attacks an appropriate electrophile (e.g., a cyanate, isothiocyanate, or a derivative of formic acid).

Intermediate Formation: This initial reaction forms an open-chain intermediate, which is suitably positioned for a subsequent intramolecular reaction.

Intramolecular Cyclization: The N2 atom of the indazole ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon atom of the newly introduced fragment.

Dehydration/Elimination: The resulting cyclic intermediate undergoes dehydration or elimination of a small molecule to yield the final, stable, aromatic fused triazole ring system. researchgate.net

This strategy provides a powerful method for constructing complex heterocyclic frameworks from the relatively simple indazole amine precursor. The specific reagents and conditions used can be tuned to control the final structure of the annulated product. mdpi.com

Tautomeric Equilibria and Isomeric Interconversions in Indazoles (1H vs. 2H Forms)

Tautomerism is a critical concept in heterocycles like indazole, where a proton can reside on either of the two pyrazole nitrogen atoms, leading to 1H- and 2H-indazole tautomers. nih.gov In the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. youtube.com This stability difference has been investigated through both experimental and theoretical methods.

For this compound, the presence of the amino substituent at the N1 position effectively "locks" the molecule in the 1H form. Prototropic tautomerism involving the pyrazole ring nitrogens is not possible as there is no hydrogen atom on N1 to migrate.

However, the underlying thermodynamic preference for substitution at the N1 position is a key factor in the synthesis and reactivity of indazoles. When indazole is alkylated, it often yields a mixture of N1 and N2 substituted products. researchgate.net Studies on simple N-methyl derivatives have shown that the 1-methyl-1H-indazole is significantly more stable than the 2-methyl-2H-indazole. This inherent stability difference often allows for the selective synthesis of N1-substituted indazoles under conditions of thermodynamic control. researchgate.net

| Isomer Comparison | Method | Relative Stability | Energy Difference | Reference |

| 1H-Indazole vs. 2H-Indazole | MP2/6-31G** Calculation | 1H-Indazole is more stable | ~15 kJ·mol⁻¹ | youtube.com |

| 1-Methylindazole vs. 2-Methylindazole | Experimental & Theoretical | 1-Methylindazole is more stable | ~3.2 kcal·mol⁻¹ (~13.4 kJ·mol⁻¹) |

This table summarizes the relative thermodynamic stability of 1-substituted versus 2-substituted indazoles.

Acid-Base Properties and Proton Transfer Mechanisms of Indazole Amines

The this compound molecule contains two primary basic centers: the sp²-hybridized nitrogen atom at the N2 position of the pyrazole ring and the sp³-hybridized exocyclic amino group at the N1 position. The acid-base properties of the molecule are determined by the relative basicity of these two sites.

Protonation of the indazole ring system typically occurs at the N2 position. This is because the lone pair on N2 is more available for donation than the lone pair on N1, which is involved in maintaining the aromaticity of the pyrazole ring. Experimental data for N-methylated indazoles supports this, showing that 2-methyl-2H-indazole is a stronger base than 1-methyl-1H-indazole. nih.gov This implies that the conjugate acid formed by protonating N2 is more stable.

The exocyclic N1-amino group is attached to another nitrogen atom, which exerts a significant electron-withdrawing inductive effect. This effect reduces the electron density on the terminal amino nitrogen, making it less basic than a typical primary alkylamine. Consequently, proton transfer is expected to occur preferentially at the N2 position of the pyrazole ring.

The proton transfer mechanism involves the direct interaction of a proton (or hydronium ion) with the lone pair of electrons on the N2 atom, leading to the formation of a stable indazolium cation.

| Basic Center | Estimated pKa of Conjugate Acid | Rationale |

| N2 Ring Nitrogen | ~2-3 | Protonation at this site is analogous to pyridine-like nitrogens in other heterocycles. The pKb of 2-methyl-2H-indazole is 2.02. nih.gov |

| N1 Exocyclic Amine | < 2 | The adjacent N1 atom is strongly electron-withdrawing, significantly reducing the basicity of the terminal -NH₂ group compared to typical amines. |

This table provides an estimation of the basicity of the different nitrogen centers in this compound.

Studies on Reaction Selectivity (Regio- and Chemoselectivity)

Selectivity is a cornerstone of modern organic synthesis, and reactions involving the indazole amine scaffold can exhibit both regioselectivity and chemoselectivity.

Regioselectivity refers to the preference of a reaction to occur at one position over other possible positions. A classic example in indazole chemistry is the N-alkylation of the parent 1H-indazole. The reaction can produce both N1- and N2-alkylated isomers. The ratio of these regioisomers is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. researchgate.net For instance, using sodium hydride in THF often favors the formation of the thermodynamically more stable N1-substituted product. researchgate.net While this compound is already substituted at N1, understanding these principles is crucial for predicting the outcome of reactions at other sites, such as electrophilic substitution on the benzene ring (as discussed in section 3.1).

Chemoselectivity describes the preferential reaction of a reagent with one functional group in the presence of other, different functional groups. The this compound molecule contains several distinct functional groups: the N1-amino group, the N2-basic center, the C3-methyl group, and the aromatic benzene ring.

A key example of chemoselectivity would be the acylation of this molecule. Acylating agents could potentially react with either the exocyclic N1-amino group or the N2 ring nitrogen. In general, exocyclic primary amino groups are more nucleophilic than the pyridine-like nitrogen (N2) of the indazole ring. Therefore, it is expected that acylation would occur chemoselectively on the N1-amino group to form an N-acylaminoindazole derivative. This selectivity allows for the targeted modification of the amino group without affecting the core heterocyclic ring. researchgate.net

| Selectivity Type | Reaction Example | Selective Outcome | Controlling Factors |

| Regioselectivity | N-alkylation of 1H-indazole | N1- vs. N2-alkylation | Base, solvent, counter-ion, temperature (kinetic vs. thermodynamic control). researchgate.net |

| Chemoselectivity | Acylation of this compound | N-acylation of the exocyclic amine over the N2 ring position | Higher nucleophilicity of the primary amino group compared to the sp²-hybridized ring nitrogen. researchgate.net |

This table illustrates the concepts of regio- and chemoselectivity with examples relevant to the indazole amine scaffold.

Advanced Spectroscopic and Structural Elucidation of Indazole Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

For 3-Methyl-1H-indazol-1-amine, a ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the aromatic protons on the indazole ring, and the protons of the amine group. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment. The integration of the peaks would correspond to the number of protons in each unique environment (e.g., 3H for the methyl group, 2H for the amine group, and 1H for each of the four aromatic protons). Spin-spin coupling patterns (splitting) would reveal connectivity between adjacent, non-equivalent protons. For instance, the aromatic protons would likely exhibit doublet and triplet patterns characteristic of a substituted benzene (B151609) ring. The amine protons might appear as a broad singlet, and their chemical shift could be concentration and solvent-dependent. vscht.czillinois.edudocbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Characterization

A ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, eight distinct signals would be expected, corresponding to the eight unique carbon atoms (one methyl carbon and seven carbons in the indazole ring system). The chemical shifts of the aromatic carbons would appear in the typical downfield region (~110-150 ppm), while the methyl carbon would appear in the upfield region (~10-30 ppm). oregonstate.educompoundchem.comresearchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

Applications of Multidimensional NMR in Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment. A COSY spectrum would show correlations between protons that are coupled, confirming the connectivity of the aromatic protons. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, for example, by correlating the methyl protons to the C3 carbon of the indazole ring. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound (C₈H₉N₃, molecular weight: 147.18 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. uni-saarland.dechemguide.co.uk

The fragmentation pattern is a unique fingerprint of a molecule. For an amine, a characteristic fragmentation is the α-cleavage (the breaking of a C-C bond adjacent to the nitrogen atom). whitman.edumiamioh.edulibretexts.org The fragmentation of the indazole ring would also produce characteristic ions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz For this compound, key characteristic absorptions would include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching. orgchemboulder.comucla.edupressbooks.pub

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. pressbooks.publibretexts.org

N-H Bending: A bending vibration for the primary amine would be expected around 1580-1650 cm⁻¹. orgchemboulder.com

C=C Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region. pressbooks.pub

C-N Stretching: This absorption would be expected in the 1250-1335 cm⁻¹ range for an aromatic amine. orgchemboulder.com

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide a definitive three-dimensional model of the molecule. nih.gov This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding involving the amine group and π-π stacking between the indazole rings. researchgate.netresearchgate.netresearchgate.netmdpi.com

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption and emission spectroscopy are powerful techniques to probe the electronic structure of molecules like this compound. The ultraviolet-visible (UV-Vis) absorption spectrum is dictated by the promotion of electrons from occupied to unoccupied molecular orbitals, primarily corresponding to π → π* and n → π* transitions within the indazole ring system and the amine substituent.

The indazole core, being an aromatic bicyclic system, is the primary chromophore. The position and intensity of the absorption bands are sensitive to the nature and position of substituents. The methyl group at the 3-position and the amino group at the 1-position are expected to induce shifts in the absorption maxima (λmax) compared to the parent indazole molecule. Generally, the introduction of an amino group, a strong auxochrome, to an aromatic system leads to a bathochromic (red) shift of the π → π* transitions due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Fluorescence spectroscopy provides complementary information about the excited state of the molecule. Aromatic amines are often fluorescent, and the emission properties are highly sensitive to the molecular environment, including solvent polarity and hydrogen bonding capabilities. The fluorescence of aminoindazoles has been studied, revealing that the amino group can act as a proton acceptor in the ground state and a proton donor in the excited state. The fluorescence spectrum is typically red-shifted with an increase in the polarity and hydrogen-bonding capacity of the solvent.

The following table summarizes representative spectroscopic data for compounds structurally related to this compound, which can serve as a reference for its expected photophysical properties.

Table 1: Representative Spectroscopic Data for Related Indazole Compounds Note: This table presents data for structurally similar compounds to provide an estimate of the expected spectral properties for this compound, for which specific experimental data is not available in the reviewed literature.

| Compound | Technique | Solvent | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) |

|---|---|---|---|---|

| 1H-Indazole | UV-Vis | Acetonitrile (B52724) | ~250, ~290 | - |

| 1-Methylindazole | UV-Vis | Acetonitrile | ~250, ~295 | - |

| 2-Methylindazole | UV-Vis | Acetonitrile | ~240, ~280, ~300 | - |

| 5-Aminoindazole (B92378) | Fluorescence | Various | - | Solvent Dependent |

| 6-Aminoindazole | Fluorescence | Various | - | Solvent Dependent |

Chromatographic and Other Analytical Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the purity assessment and separation of isomers of indazole derivatives, including this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For indazole derivatives, reversed-phase HPLC is frequently utilized. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The presence of the methyl and amino groups in this compound will influence its retention time. The purity of a sample can be determined by the relative area of the main peak in the chromatogram. Furthermore, HPLC is a crucial tool for the separation of potential constitutional isomers that may be formed during the synthesis of substituted indazoles.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For indazole derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a less polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The separation is based on the differential adsorption of the compounds to the silica gel. The polarity of this compound, influenced by the amino group, will dictate its retention factor (Rf) value. Visualization of the separated spots can be achieved under UV light or by using staining agents.

The following tables provide representative, hypothetical conditions for the analysis of this compound by HPLC and TLC, based on methods used for similar indazole compounds.

Table 2: Representative HPLC Conditions for the Analysis of Indazole Amines Note: This table presents typical conditions based on the analysis of related indazole compounds, as specific experimental parameters for this compound are not detailed in the reviewed literature.

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (with potential additives like formic acid or trifluoroacetic acid for improved peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Table 3: Representative TLC Conditions for the Analysis of Indazole Amines Note: This table outlines common conditions for the TLC analysis of related indazole compounds, as specific parameters for this compound are not specified in the reviewed literature.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) in varying ratios |

| Visualization | UV light (254 nm) or staining with an appropriate agent (e.g., iodine or potassium permanganate) |

Computational Chemistry and Theoretical Modeling of Indazole Amine Systems

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to the theoretical study of molecules. They allow for the detailed examination of geometric parameters and the distribution of electrons, which are crucial for predicting a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including indazole derivatives. nih.govmdpi.com This approach is favored for its balance of accuracy and computational efficiency, providing reliable predictions of molecular structures and energies. niscpr.res.in Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently employed with basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimizations. ijcce.ac.irnih.govderpharmachemica.com

During optimization, the energy of the molecule is minimized with respect to all geometric parameters, resulting in a stable, low-energy conformation. mdpi.com The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, often from X-ray crystallography, to validate the computational model. researchgate.net For instance, studies on related indazole structures have shown good agreement between DFT-calculated geometries and those determined experimentally. researchgate.netresearchgate.net

The following table presents a hypothetical example of optimized geometric parameters for an indazole derivative, calculated using DFT, to illustrate the type of data generated.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.32 Å | |

| C3-C3a | 1.45 Å | |

| C7a-N1 | 1.38 Å | |

| Bond Angle | N2-N1-C7a | 112.5° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C3a | 115.2° |

Note: The data in this table is illustrative and represents typical values for indazole systems.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small energy gap indicates that the molecule is more reactive and prone to intramolecular charge transfer, as the energy cost for electronic excitation is lower. niscpr.res.inresearchgate.net DFT calculations are widely used to compute the energies of these frontier orbitals. nih.gov

The global hardness (η) and electronic chemical potential (µ) are related descriptors that can be derived from HOMO and LUMO energies:

Electronic Chemical Potential (µ): µ = ½(EHOMO + ELUMO)

Global Hardness (η): η = ½(ELUMO - EHOMO) niscpr.res.in

| Parameter | Calculated Value (eV) |

| EHOMO | -6.2 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

Note: The data in this table is illustrative and based on typical findings for related heterocyclic systems. nih.govresearcher.life

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map is plotted onto the molecule's surface, typically a constant electron density isosurface. uni-muenchen.de Different colors on the map represent different values of the electrostatic potential. uni-muenchen.de

Conventionally, the color scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.netuni-muenchen.de

Blue: Regions of most positive electrostatic "potential," indicating electron-poor areas. These sites are prone to nucleophilic attack. researchgate.netuni-muenchen.de

Green: Regions of neutral or near-zero potential.

For indazole amine systems, MEP analysis can identify the most reactive sites. For example, the nitrogen atoms of the indazole ring and the exocyclic amine group are typically electron-rich (red or yellow regions), making them potential sites for protonation or interaction with electrophiles. researchgate.netresearcher.life Conversely, hydrogen atoms bonded to electronegative atoms often appear as electron-deficient (blue regions), highlighting their potential role as hydrogen bond donors. researchgate.net

Mulliken population analysis is a common method for calculating the partial atomic charges on the individual atoms of a molecule. niscpr.res.inuni-muenchen.de This analysis distributes the total electron population among the atoms, providing a quantitative measure of the electronic distribution. researchgate.net Although known to be basis-set dependent, Mulliken charges are computationally simple and provide useful qualitative insights into the electronic structure. niscpr.res.inuni-muenchen.de

These charge calculations help in understanding molecular properties that are dependent on electron distribution, such as the dipole moment and molecular polarizability. niscpr.res.inresearchgate.net In studies of heterocyclic compounds, Mulliken analysis often reveals that electronegative atoms like nitrogen and oxygen carry negative charges, while hydrogen atoms typically carry positive charges. niscpr.res.in Identifying the most electropositive and electronegative atoms can help pinpoint reactive centers within the molecule. researcher.life

| Atom | Mulliken Charge (a.u.) |

| N1 | -0.25 |

| N2 | -0.15 |

| C3 | +0.10 |

| N (amine) | -0.40 |

Note: The data in this table is illustrative and represents typical charge distributions for indazole amine systems. researcher.life

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods are extensively used to predict the spectroscopic properties of molecules, which serves as a powerful aid in the interpretation of experimental spectra. schrodinger.comasianresassoc.org By comparing theoretical spectra with experimental data, researchers can confirm molecular structures and assign spectral features. sci-hub.sescielo.org.za

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a widely used method within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS). sci-hub.se A strong correlation between the calculated and experimental chemical shifts validates the proposed molecular structure. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. derpharmachemica.com These calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental FT-IR spectra. sci-hub.se The analysis of the Potential Energy Distribution (PED) allows for the assignment of specific vibrational modes to the calculated frequencies. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. worldscientific.comresearchgate.net These calculations can explain the electronic transitions, such as π→π* or n→π*, responsible for the observed absorption bands. scielo.org.za

The following table shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for an indazole derivative.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/TD-DFT) |

| ¹H NMR (δ, ppm) | 7.5 (d) | 7.6 (d) |

| ¹³C NMR (δ, ppm) | 142.1 | 141.5 |

| IR (ν, cm⁻¹) | 3450 (N-H stretch) | 3465 (N-H stretch) |

| UV-Vis (λmax, nm) | 295 | 290 |

Note: This table is a representative example of how theoretical and experimental data are compared. sci-hub.sescielo.org.zanih.gov

Theoretical Studies on Tautomeric Preferences and Conformational Analysis

For many heterocyclic systems, including indazoles, tautomerism is a key structural consideration. N-unsubstituted indazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. thieme-connect.de Experimental and theoretical studies have consistently shown that for indazole itself and many of its derivatives, the 1H-tautomer is the more stable and predominant form, both in solution and in the solid state. nih.govthieme-connect.de

Computational chemistry allows for the precise calculation of the relative energies of different tautomers. By optimizing the geometry of each tautomer and comparing their total energies, the thermodynamic preference can be determined. nih.gov For example, calculations have indicated that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole. thieme-connect.de Similarly, for the parent indazole, the 1H-tautomer is calculated to be significantly more stable than the 2H-tautomer. nih.gov

Conformational analysis, particularly for molecules with rotatable bonds, is another area where theoretical modeling is invaluable. By systematically rotating bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. This analysis helps identify the lowest-energy conformers that are most likely to be populated at room temperature, providing a deeper understanding of the molecule's three-dimensional structure. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone for investigating the reaction mechanisms of indazole derivatives. These computational methods allow for the detailed exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby providing a rationale for experimentally observed outcomes such as regioselectivity.

A significant challenge in the synthesis of substituted indazoles is controlling the regioselectivity of reactions like alkylation, which can occur at either the N1 or N2 position of the indazole ring. beilstein-journals.org DFT calculations have been employed to unravel the mechanisms governing this selectivity. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT studies suggest that the choice of base is critical. The calculations indicate that the presence of a cesium cation can lead to a chelation mechanism involving the N2-atom and a carbonyl oxygen, which favors the formation of N1-substituted products. beilstein-journals.orgresearchgate.net In the absence of such coordinating cations, other non-covalent interactions drive the formation of the N2-product. beilstein-journals.org Natural Bond Orbital (NBO) analyses further support these mechanistic proposals by calculating the partial charges and Fukui indices at the N1 and N2 positions, which help predict the sites most susceptible to electrophilic attack. beilstein-journals.org

Theoretical studies have also been crucial in understanding the addition reactions of indazoles. The mechanism of the reaction between NH-indazoles and formaldehyde (B43269) in an acidic aqueous solution was investigated using DFT calculations at the B3LYP/6-311++G(d,p) level. acs.orgacs.orgresearchgate.net These studies provided a sound basis for the experimental observation that the reaction predominantly yields N1-substituted (indazol-1-yl)methanol derivatives. acs.orgacs.org The calculations clarified that the reaction proceeds through the protonation of formaldehyde, which then reacts with the neutral indazole molecule. acs.orgresearchgate.net It was determined that a direct reaction between an indazolium cation and formaldehyde is unlikely. acs.orgresearchgate.net This detailed mechanistic understanding is essential for controlling the synthesis of functionalized indazoles.

Furthermore, computational studies have elucidated the pathways of more complex transformations. Quantum chemical analysis was used to understand the regioselectivity and trace the potential energy surface for the conversion of 5-N-aryl-indazole into the corresponding pyrazole-fused carbazole, a medicinally important scaffold. These theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

In Silico Screening and Library Design for Indazole Scaffolds

In silico screening and computational library design are pivotal in the early stages of drug discovery, enabling the rapid evaluation of large numbers of compounds and the prioritization of candidates for synthesis and biological testing. The indazole scaffold, being a "privileged" structure in medicinal chemistry, has been the focus of numerous computational screening efforts. nih.govmdpi.com

The process often begins with a hit compound identified from screening, which is then used to build and refine a pharmacophoric model. This model captures the essential three-dimensional arrangement of functional groups required for biological activity. Docking studies are then used to predict the binding modes of designed analogs within the active site of a target protein. For example, an in silico high-throughput screening (HTS) campaign for inhibitors of Unc-51-Like Kinase 1 (ULK1), a target in cancer therapy, identified an indazole-containing hit. nih.gov Subsequent docking studies guided the design of a library of derivatives, with modifications aimed at engaging in additional hydrogen bonding and hydrophobic interactions within the ULK1 active site. nih.gov This structure-based design effort led to the synthesis of inhibitors with significantly increased potency. nih.gov

The table below presents selected data from a structure-activity relationship (SAR) study on indazole-based ULK1 inhibitors, demonstrating how computational predictions translated into improved biological activity.

Another example of library design involves the development of 1H-indazol-3-amine derivatives as inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. Docking studies of synthesized compounds confirmed that they bound to the kinase in a manner similar to the approved drug imatinib. mdpi.com Similarly, the optimization of 3-aminoindazole derivatives as inhibitors of anaplastic lymphoma kinase (ALK) led to the discovery of Entrectinib, a potent and selective inhibitor. mdpi.com

These examples underscore the power of in silico methods to rationally guide the design of focused compound libraries. By predicting binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, computational tools help to de-risk the drug discovery process and accelerate the identification of promising lead candidates based on the indazole scaffold. nih.govscielo.br

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that correlate the structural or physicochemical properties of compounds with their observed properties or biological activities. plos.org These models are invaluable for predicting the behavior of new, unsynthesized compounds and for understanding the key molecular features that govern a desired outcome.

The table below shows data for selected urea-substituted pyrimidines containing an indazole amine core, illustrating the relationship between structural modifications and biological activity.

The development of a robust QSPR/QSAR model involves several steps: the calculation of a wide range of molecular descriptors (e.g., topological, electronic, steric), the use of statistical methods like multiple linear regression (MLR) or machine learning algorithms to build the correlation model, and rigorous validation to ensure the model's predictive power. plos.orgnih.gov For indazole systems, these models have successfully predicted activities such as kinase inhibition and anticancer effects, providing crucial insights for medicinal chemists to design molecules with enhanced efficacy and selectivity. nih.gov

Compound Names Mentioned

Chemical Applications and Research Utility of Indazole Amine Scaffolds

Role as Core Structures in Organic Synthesis and as Medicinal Chemistry Building Blocks

Indazole amines are cornerstone building blocks in the fields of organic synthesis and medicinal chemistry, prized for their role as key intermediates in the creation of complex, biologically active molecules. nih.govchemimpex.com The indazole nucleus is a bioisostere of indole, a common motif in pharmacophores, which allows it to mimic interactions of tryptophan-containing structures. nih.govacs.org This characteristic, combined with the reactive amine handle, has led to the inclusion of the indazole scaffold in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib. acs.orgmdpi.com

The compound 1H-Indazol-3-amine and its derivatives are particularly effective as "hinge-binding" fragments in the design of kinase inhibitors, which are a major class of anti-cancer therapeutics. mdpi.com Researchers frequently use this scaffold as a starting point, employing synthetic strategies like molecular hybridization and Suzuki coupling to introduce various substituents. mdpi.comnih.gov This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors for therapeutic targets. For instance, derivatives of 1H-indazol-3-amine have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com

Specific methylated isomers, such as 5-Amino-1-methyl-1H-indazole, serve as crucial intermediates in the preparation of compounds for treating neurodegenerative conditions like tau protein-associated diseases and as Wee1 inhibitors for cancer therapy. Similarly, 1-Methyl-1H-indazol-6-yl-amine is a versatile building block for designing inhibitors and modulators targeting specific biological pathways in cancer and neurological disorders. chemimpex.com The synthesis of these scaffolds often begins with functionalized precursors, such as 5-bromo-1H-indazol-3-amine, which can be readily modified. A common route involves the reaction of a fluorobenzonitrile with hydrazine (B178648) hydrate, followed by coupling reactions to add diverse functional groups. mdpi.com

The research detailed below highlights the utility of the indazole amine core in developing potential anticancer agents.

Development of Chemical Probes for Mechanistic Biological Studies (e.g., nitric oxide research)

While direct studies employing 3-Methyl-1H-indazol-1-amine as a chemical probe are not extensively documented, the broader class of nitro-indazole derivatives has been instrumental in mechanistic biological studies, particularly in the field of nitric oxide (NO) research. Nitric oxide is a critical signaling molecule involved in various physiological processes. Certain C-nitro-1H-indazoles, specifically 7-nitro-1H-indazole and its derivatives, are recognized as potent inhibitors of nitric oxide synthase (NOS) isoforms. These compounds serve as valuable chemical tools to probe the function and biological consequences of NOS activity in different cellular and physiological contexts.

The reaction of indazoles with formaldehyde (B43269) has also been studied to understand their chemical behavior and stability, which is crucial information for developing probes. For instance, research has shown that indazole, along with its 4-nitro, 5-nitro, and 6-nitro derivatives, reacts with formaldehyde in acidic conditions to form (1H-indazol-1-yl)methanol derivatives, while 7-nitro-1H-indazole does not react under the same conditions. This differential reactivity provides insight into how electronic effects of substituents on the indazole ring influence its chemical properties, a key consideration in the rational design of targeted molecular probes.

Applications in Materials Science (e.g., Corrosion Inhibition)

Indazole derivatives have found utility in materials science, most notably as effective corrosion inhibitors for metals and alloys, particularly steel in acidic environments. chemimpex.com The protective action of these heterocyclic compounds stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the material from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen), the aromatic pi-electrons of the bicyclic system, and the functional groups attached to the indazole core. chemimpex.com

The effectiveness of indazole-based inhibitors is influenced by their concentration and the surrounding temperature. Studies on compounds like 2-methyl-6-nitro-2H-indazole have demonstrated high inhibition efficiencies. For example, at a concentration of 10⁻³ M, an inhibition efficiency of up to 96.49% has been reported for C38 steel in a 1 M HCl solution. chemimpex.com These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chemimpex.com The adsorption of these molecules on the metal surface generally follows the Langmuir adsorption isotherm model. chemimpex.com

The table below summarizes the performance of select indazole derivatives as corrosion inhibitors.

Design of Novel Nitrogen-Rich Heterocyclic Architectures

Indazole amines are valuable precursors for the synthesis of more complex, nitrogen-rich heterocyclic systems. The presence of multiple nitrogen atoms in the core structure, along with the reactive amine group, provides synthetic handles for constructing fused or linked ring systems that are of interest in medicinal chemistry and materials science. These nitrogen-heavy architectures are often sought for their potential to engage in multiple hydrogen bonding interactions with biological targets or for their specific electronic properties.

Synthetic methodologies such as cascade reactions and multi-component reactions are employed to build upon the indazole amine framework. For example, the amine group can act as a nucleophile to initiate cyclization reactions, leading to the formation of new heterocyclic rings fused to the indazole core. These strategies allow for the efficient, step-economic construction of polycyclic nitrogen-containing compounds from readily available indazole starting materials.

Precursors for Advanced Heterocyclic Synthesis

The utility of indazole amines as precursors extends to a wide range of advanced heterocyclic syntheses. The amine group can be readily transformed into other functionalities, such as amides or ureas, or used in cyclization reactions to build entirely new ring systems. For example, 1H-Indazol-3-amine derivatives have been used to synthesize complex molecules like 3-(pyrrolopyridin-2-yl)indazoles and indazole-pyrimidine based structures. nih.gov

One-pot, sequential palladium-catalyzed reactions have emerged as a powerful tool for elaborating the indazole amine scaffold. These methods enable multiple bond-forming events to occur in a single reaction vessel, streamlining the synthesis of highly functionalized heterocycles. For instance, a starting material like 3-bromo-indazol-5-amine can undergo a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, followed by another transformation on the amine group, to rapidly generate molecular diversity. mdpi.com Such efficient synthetic routes are crucial for building libraries of compounds for high-throughput screening in drug discovery programs.

Emerging Research Trends and Future Perspectives in Indazole Amine Chemistry

Advancements in Asymmetric and Enantioselective Synthesis of Chiral Indazole Amines

The development of synthetic routes to enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. In the context of indazole amines, significant progress has been made in the enantioselective functionalization of the indazole core, particularly at the C3-position.

A notable advancement is the use of copper(I) hydride (CuH) catalysis for the highly enantioselective C3-allylation of 1H-N-(benzoyloxy)indazoles. This method allows for the creation of C3-allyl 1H-indazoles bearing quaternary stereocenters in high yields and with excellent levels of enantioselectivity. mit.edu This umpolung strategy, where the indazole acts as an electrophile rather than the conventional nucleophile, circumvents the challenges associated with the low nucleophilicity of the C3-position. mit.edu The reaction is tolerant of a wide array of substituents on both the indazole ring and the allene coupling partner.

| Catalyst System | Substrate | Product Type | Enantioselectivity (ee) | Reference |

| CuH/Josiphos | 1H-N-(benzoyloxy)indazoles and 1-alkyl-1-arylallenes | C3-allylated indazoles with quaternary stereocenters | Up to 98% | mit.edu |

Density Functional Theory (DFT) calculations have shed light on the mechanism of this transformation, suggesting that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. mit.edu The enantioselectivity is governed by steric interactions between the ligand and the substrate. mit.edu The synthetic utility of the resulting chiral indazole derivatives has been demonstrated through further transformations of the allyl group, such as hydroboration-oxidation and reduction, to introduce other functional groups while retaining the stereochemical integrity of the C3-center. mit.edu

While these methods have been developed for C3-functionalization, they provide a powerful toolkit for creating chiral indazole scaffolds that could be precursors to or derivatives of chiral 3-methyl-1H-indazol-1-amines. Future research will likely focus on expanding the scope of these asymmetric transformations to include other types of C-C and C-N bond formations, as well as the development of catalytic systems for the direct asymmetric amination of the indazole N1-position.

High-Throughput Synthesis and Screening of Indazole Derivative Libraries

The demand for new therapeutic agents has spurred the development of high-throughput synthesis (HTS) and screening techniques to rapidly generate and evaluate large numbers of compounds. For the indazole scaffold, several strategies have been employed to create diverse chemical libraries for drug discovery.

Parallel synthesis in solution-phase has been utilized to overcome regioselectivity issues often encountered in traditional indazole synthesis. This approach has been successfully applied to produce a demonstration library of tri-substituted indazoles, showcasing the feasibility of generating a wide range of analogs for biological screening. A key aspect of this methodology is the careful selection of reagents and reaction conditions to control the site of substitution, particularly at the N1 and C3 positions.

More recently, DNA-encoded library (DEL) technology has emerged as a powerful tool for the synthesis and screening of vast numbers of compounds. This technology involves the iterative synthesis of compounds on a DNA tag, which serves as a barcode to identify the chemical structure. While the application of DEL to indazole synthesis is still an emerging area, the development of DNA-compatible reactions is crucial. Palladium-catalyzed C-N cross-coupling reactions, for instance, are being explored for the on-DNA synthesis of indazole libraries.

The screening of these indazole libraries has identified numerous "hits" with promising biological activities, particularly in the area of oncology. For example, high-throughput screening of a compound collection led to the identification of 3-benzylindazole analogues as potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8). Subsequent medicinal chemistry optimization resulted in compounds with improved potency and pharmacokinetic properties. Similarly, another HTS campaign identified indazole derivatives as potent activators of Sirtuin 1 (Sirt1).

Development of Novel Catalytic Systems for Indazole Functionalization

The development of novel catalytic systems is crucial for the efficient and selective functionalization of the indazole ring system. Traditional methods often require harsh reaction conditions and may suffer from poor regioselectivity. Modern catalysis offers milder and more precise alternatives.

Transition-Metal-Catalyzed C-H Activation:

A significant trend in this area is the use of transition-metal catalysis for the direct functionalization of C-H bonds. Rhodium(III)-catalyzed C-H activation has been extensively studied for the synthesis of functionalized indazoles. For instance, the annulation of azobenzenes with aldehydes, and the double C-H activation of aldehyde phenylhydrazones are powerful methods for constructing the indazole core. nih.gov These reactions often exhibit broad substrate scope and good functional group tolerance. Cobalt(III) catalysis has also emerged as a viable alternative to rhodium for the synthesis of N-aryl-2H-indazoles through C-H bond functionalization. nih.govacs.org

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

| [CpRhCl2]2/Cu(OAc)2 | C-H Activation/Annulation | Imidates and Nitrosobenzenes | 1H-Indazoles | mdpi.com |

| [CpRhCl2]2/AgSbF6 | C-H Activation/Annulation | Azobenzenes and Vinylene Carbonate | 2H-Indazoles | mdpi.com |

| Cationic Co(III) | C-H Functionalization/Addition/Cyclization | Azobenzenes and Aldehydes | N-aryl-2H-indazoles | nih.govacs.org |

Photoredox Catalysis:

Visible-light photoredox catalysis has recently gained traction as a mild and sustainable approach for organic synthesis. In the context of indazole chemistry, this strategy has been employed for the synthesis of indazolo[2,3-a]quinolines through a ruthenium-catalyzed intramolecular N-N bond formation. acs.orgnih.gov Furthermore, a transition-metal-free direct C3-amidation of 2H-indazoles has been developed using an organic photocatalyst, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and N-aminopyridinium salts as the amidyl radical source. acs.org This method is particularly attractive for the late-stage functionalization of complex molecules. acs.org

The future in this area will likely see the development of even more sophisticated catalytic systems, including dual-catalysis approaches that combine transition-metal catalysis with photoredox or biocatalysis to achieve novel and challenging transformations.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Computational Science

The integration of computational science with synthetic chemistry has become an indispensable tool in modern drug discovery and development. For indazole amine chemistry, computational methods are being applied across the entire research pipeline, from target identification and hit generation to lead optimization.

In Silico Screening and Docking:

In silico high-throughput screening (HTS) offers a time- and cost-effective alternative to experimental screening for identifying initial hits. nih.gov For instance, an in silico HTS campaign followed by structure-based optimization led to the discovery of indazole-derived inhibitors of Unc-51-Like Kinase 1 (ULK1). nih.gov Molecular docking studies are routinely used to predict the binding modes of indazole derivatives within the active sites of target proteins, providing crucial insights for structure-based drug design. rsc.orgnih.gov These studies have been instrumental in the development of indazole-based inhibitors for targets such as glycogen synthase kinase-3β (GSK-3β) and hypoxia-inducible factor-1α (HIF-1α). researchgate.netnih.gov

Density Functional Theory (DFT) Calculations:

DFT calculations are increasingly being used to elucidate reaction mechanisms and predict the reactivity and selectivity of synthetic transformations involving indazoles. rsc.orgnih.govcore.ac.uk For example, DFT studies have been employed to understand the differences in reactivity between indazole and indole electrophiles in CuH-catalyzed reactions and to shed light on the radical chain mechanism in the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes. nih.govpnrjournal.com Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR modeling is another powerful computational tool that correlates the structural features of a series of compounds with their biological activity. nih.govnih.gov 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have helped to map the pharmacophoric features required for inhibitory activity, providing a framework for the design of new, more potent inhibitors. nih.gov QSAR analyses have also been applied to understand the structural requirements for the selectivity of indazole estrogens for the β-estrogen receptor. eurekaselect.com